![molecular formula C27H25NO2 B12570502 6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one CAS No. 330671-13-1](/img/structure/B12570502.png)
6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a pyran-2-one core substituted with diethylamino and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 4-(diethylamino)benzaldehyde with 3,4-diphenyl-2H-pyran-2-one in the presence of a base such as piperidine or pyridine. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and diethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines/thiols.
Scientific Research Applications
6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to its conjugated structure, which allows it to absorb and emit light at specific wavelengths.
Biological Activity: The diethylamino and phenyl groups contribute to its ability to interact with biological molecules, potentially inhibiting or modulating their functions.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Another compound with diethylamino and phenyl groups, used in the synthesis of polyimides.
4,6-Di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol: A Schiff base derivative with similar structural features.
Uniqueness
6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one is unique due to its specific combination of diethylamino and phenyl groups attached to the pyran-2-one core. This unique structure imparts distinct fluorescence properties and biological activities, making it valuable for various applications in research and industry.
Properties
CAS No. |
330671-13-1 |
|---|---|
Molecular Formula |
C27H25NO2 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-[4-(diethylamino)phenyl]-3,4-diphenylpyran-2-one |
InChI |
InChI=1S/C27H25NO2/c1-3-28(4-2)23-17-15-21(16-18-23)25-19-24(20-11-7-5-8-12-20)26(27(29)30-25)22-13-9-6-10-14-22/h5-19H,3-4H2,1-2H3 |
InChI Key |
XGELQCGREIIINR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
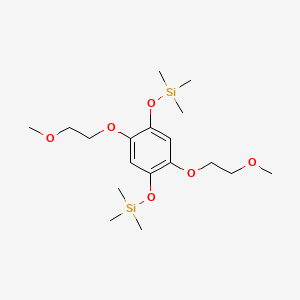
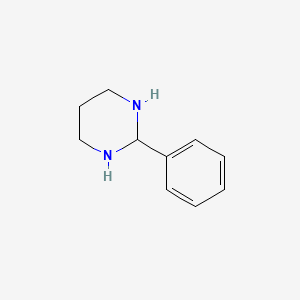
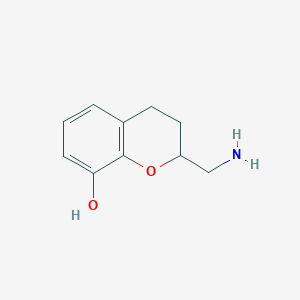
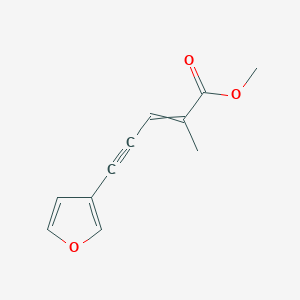
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
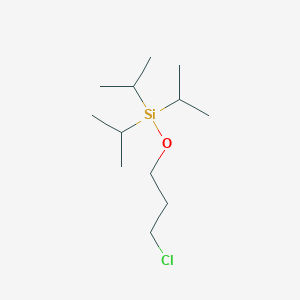
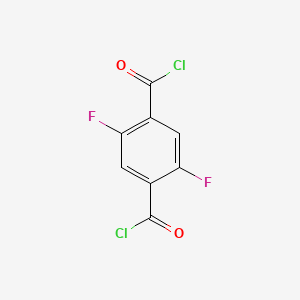

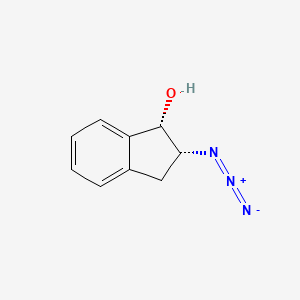
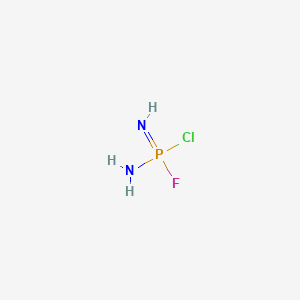
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
